

physical characteristics of 7-chloro-5-fluoro-1H-indole

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Compound of Interest

Compound Name: 7-chloro-5-fluoro-1H-indole

Cat. No.: B1358727

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In-Depth Technical Guide: 7-chloro-5-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of **7-chloro-5-fluoro-1H-indole**. Due to the limited availability of direct experimental data for this specific compound, this document summarizes confirmed properties, presents comparative data from closely related analogs to estimate its physicochemical profile, and outlines a plausible synthetic methodology based on established chemical literature.

Core Physical Characteristics

The fundamental molecular properties of **7-chloro-5-fluoro-1H-indole** have been established and are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₅ ClFN	--INVALID-LINK--[1][2]
Molecular Weight	169.58 g/mol	--INVALID-LINK--[3][4]
CAS Number	259860-01-0	--INVALID-LINK--[3][4]
Purity (Typical)	≥ 97%	--INVALID-LINK--[3][4]
Storage	Room Temperature	--INVALID-LINK--[3]

Comparative Physicochemical Data and Predicted Properties

Direct experimental values for properties such as melting point, boiling point, and solubility of **7-chloro-5-fluoro-1H-indole** are not readily available in published literature. However, by examining closely related halogenated indoles, we can infer a probable range for these characteristics. The following table presents data for several isomers and analogs, which can serve as a valuable reference for estimating the properties of the target compound.

Property	7-chloro-5-fluoro-1H-indole (Predicted/Estimated)	6-chloro-5-fluoro-1H-indole	7-fluoro-1H-indole	5-fluoro-7-methyl-1H-indole
Melting Point (°C)	Not available	105-107[5]	60-65	Not available
Boiling Point (°C)	~260-280 (Predicted)	Not available	258.0 ± 13.0 (Predicted)[6]	267.1 ± 20.0 (Predicted)
Density (g/cm³)	~1.3-1.4 (Predicted)	Not available	1.273 ± 0.06 (Predicted)[6]	1.219 ± 0.06 (Predicted)[7]
logP (Octanol-Water)	2.8 (Predicted)[2]	Not available	Not available	Not available
Solubility	Poorly soluble in water (Predicted)	Not available	Soluble in methanol[6]	Not available

Computational software such as ACD/Labs and ChemAxon are industry-standard tools for the in-silico prediction of a wide range of physicochemical properties, including pKa, logP, and solubility, from a chemical structure.[8][9][10]

Plausible Synthetic Protocol: A General Approach

While a specific, detailed experimental protocol for the synthesis of **7-chloro-5-fluoro-1H-indole** is not documented in the available literature, a plausible route can be adapted from established methods for synthesizing related halogenated indoles, such as the Fischer indole synthesis or variations thereof. The following protocol is a hypothetical adaptation and should be optimized for the specific target molecule.

Reaction Scheme (Hypothetical): Fischer Indole Synthesis

(2-Chloro-4-fluorophenyl)hydrazine + Pyruvic acid → **7-chloro-5-fluoro-1H-indole-2-carboxylic acid** → **7-chloro-5-fluoro-1H-indole**

Experimental Protocol (General Steps):

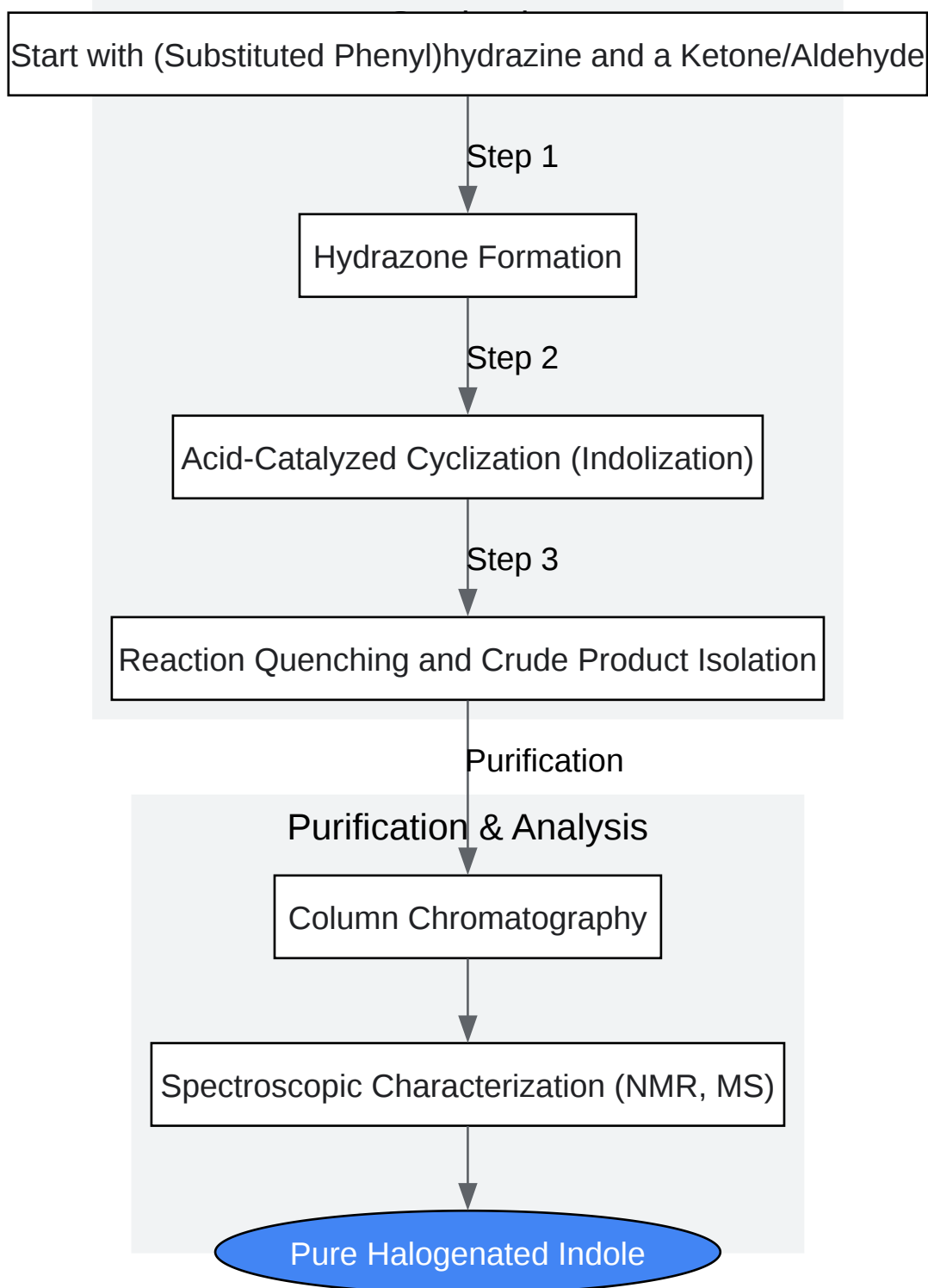
- **Hydrazone Formation:**
 - Dissolve (2-chloro-4-fluorophenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol, glacial acetic acid).
 - Add an equimolar amount of pyruvic acid to the solution.
 - Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The product may precipitate and can be collected by filtration.
- **Indolization (Cyclization):**
 - Add the dried hydrazone to a cyclizing agent, such as polyphosphoric acid (PPA) or Eaton's reagent.
 - Heat the mixture, typically in the range of 80-120°C, for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture and quench by carefully adding it to ice water.
 - Neutralize the solution with a base (e.g., NaOH, NaHCO₃) to precipitate the crude **7-chloro-5-fluoro-1H-indole-2-carboxylic acid**.
 - Collect the solid by filtration and wash with water.
- **Decarboxylation:**
 - Heat the crude carboxylic acid intermediate in a high-boiling point solvent, such as quinoline, with a catalyst like copper powder.
 - Maintain the temperature (typically >200°C) until the evolution of CO₂ ceases.
 - Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with an acidic solution to remove the quinoline, followed by a brine wash.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - The crude **7-chloro-5-fluoro-1H-indole** can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of a halogenated indole, which would be applicable to the proposed synthesis of **7-chloro-5-fluoro-1H-indole**.

Generalized Workflow for Halogenated Indole Synthesis

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Caption: Generalized workflow for the synthesis and purification of a halogenated indole.

Biological Context and Potential Relevance

While no specific biological activities or signaling pathway involvements have been reported for **7-chloro-5-fluoro-1H-indole**, the broader class of halogenated indoles is of significant interest in medicinal chemistry and drug development.

- **Antiviral and Antimicrobial Activity:** Various fluorinated indole derivatives have been investigated for their potential as antiviral and antimicrobial agents. For example, 7-fluoroindole has been shown to inhibit biofilm formation in *Pseudomonas aeruginosa*.^[6]
- **Anticancer Research:** The indole scaffold is a common feature in many anticancer agents. The introduction of halogen atoms can modulate the compound's pharmacokinetic and pharmacodynamic properties.
- **Enzyme Inhibition:** Halogenated indoles can act as inhibitors of various enzymes, which is a key mechanism in the treatment of many diseases.

The unique substitution pattern of **7-chloro-5-fluoro-1H-indole** makes it an interesting candidate for further investigation within these and other therapeutic areas. The presence of both chlorine and fluorine atoms can influence its lipophilicity, metabolic stability, and binding interactions with biological targets.

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